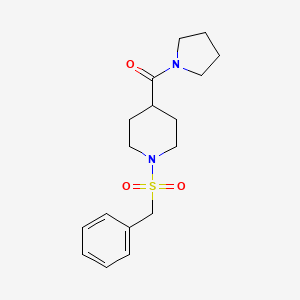
1-(benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine and its derivatives often involves sophisticated organic synthesis techniques. For example, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone has been used as a precursor for the construction of substituted piperidin-4-one derivatives on a solid support, showcasing a method for creating such compounds efficiently (Barco et al., 1998). Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrates the compound's flexibility in forming structures with antimicrobial activity (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is critical for their function and reactivity. X-ray crystallography studies provide insights into their conformation and the influence of intramolecular and intermolecular forces on their structure (Kuleshova & Khrustalev, 2000). These studies often reveal the compound's ability to adopt various conformations based on the surrounding chemical environment.
Chemical Reactions and Properties
1-(Benzylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine participates in numerous chemical reactions, indicating its versatile chemical properties. For instance, its derivatives have been evaluated for anti-acetylcholinesterase activity, revealing potential therapeutic applications (Sugimoto et al., 1990). Additionally, the compound's ability to undergo nucleophilic substitution reactions is instrumental in the synthesis of sigma-1 receptor ligands, further emphasizing its chemical utility (Sadeghzadeh et al., 2014).
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Complex Compound Formation
Research has focused on the variability in chemistry and properties of compounds related to piperidine, highlighting the preparation and properties of organic compounds and their complexes. This includes investigations into their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity, suggesting a rich area for potential research into analogs and derivatives for various applications (Boča, Jameson, & Linert, 2011).
Asymmetric Synthesis of N-heterocycles
The use of chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including piperidine-based structures, has been extensively studied. These methodologies provide access to structurally diverse N-heterocycles, which are crucial motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Nucleophilic Aromatic Substitution Reactions
Investigations into the reactions involving piperidine and nitro-aromatic compounds via nucleophilic aromatic substitution offer insights into potential synthetic pathways that could be relevant for modifying or synthesizing new derivatives of piperidine-based compounds for various scientific applications (Pietra & Vitali, 1972).
Antineoplastic Drug Candidates
The development of novel piperidone derivatives demonstrates their potential as antineoplastic drug candidates, highlighting the importance of piperidine derivatives in medicinal chemistry and drug discovery processes. These compounds have shown promising antimalarial, antimycobacterial properties, and significant cytotoxic properties, suggesting their utility in designing new therapeutic agents (Hossain, Enci, Dimmock, & Das, 2020).
Chemokine Receptor Antagonists
Small molecule antagonists, including those derived from piperidine, for chemokine receptors such as CCR3, have been explored for their potential in treating allergic diseases. The structure-activity relationships (SAR) of these antagonists indicate the versatility of piperidine derivatives in developing targeted therapies (Willems & IJzerman, 2009).
Propiedades
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-4-5-11-18)16-8-12-19(13-9-16)23(21,22)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJRDSSDJBUNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzylsulfonyl)piperidin-4-yl](pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4580002.png)
![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)
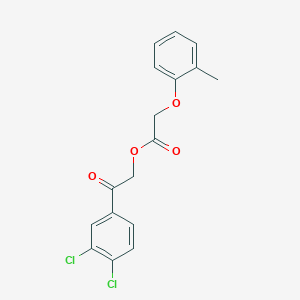

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)
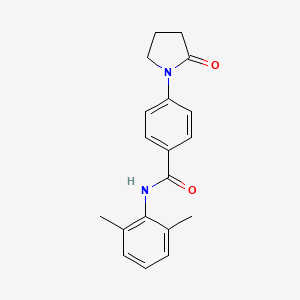
![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)
![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)
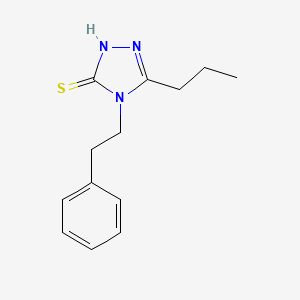
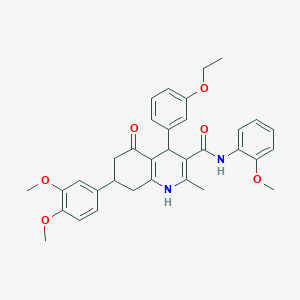
![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)
![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)